Methyl 3-(benzo[b]thiophen-2-yl)propanoate
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Overview
Description
Methyl 3-(benzo[b]thiophen-2-yl)propanoate is an organic compound with the molecular formula C12H12O2S and a molecular weight of 220.29 g/mol It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(benzo[b]thiophen-2-yl)propanoate typically involves the esterification of benzo[b]thiophene-2-propanoic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(benzo[b]thiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding alcohol or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzo[b]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
Methyl 3-(benzo[b]thiophen-2-yl)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 3-(benzo[b]thiophen-2-yl)propanoate involves its interaction with specific molecular targets. The sulfur atom in the benzo[b]thiophene ring can participate in various biochemical pathways, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene-2-propanoic acid: The parent acid form of the compound.
Methyl 3-(thiophen-2-yl)propanoate: A similar compound with a thiophene ring instead of a benzo[b]thiophene ring.
Methyl 3-(benzo[b]furan-2-yl)propanoate: A related compound with an oxygen atom in place of the sulfur atom in the ring.
Uniqueness
Methyl 3-(benzo[b]thiophen-2-yl)propanoate is unique due to the presence of the benzo[b]thiophene ring, which imparts distinct chemical and biological properties. The sulfur atom in the ring can engage in unique interactions, making this compound valuable for specific applications in medicinal chemistry and material science .
Biological Activity
Methyl 3-(benzo[b]thiophen-2-yl)propanoate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
This compound possesses a unique structure that includes a benzo[b]thiophene moiety, which is known for its diverse biological activities. The molecular formula for this compound is C12H12O2S, with a molecular weight of approximately 220.29 g/mol. Its structural features contribute to its interactions with biological targets.
Anticonvulsant Properties
Recent research has explored the anticonvulsant properties of compounds related to this compound. A study focused on derivatives of benzo[b]thiophene indicated significant anticonvulsant activity in various animal models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The results suggested that modifications to the benzo[b]thiophene structure could enhance efficacy against seizures .
Compound | MES ED50 (mg/kg) | PTZ ED50 (mg/kg) |
---|---|---|
Compound A | 62.1 | 75.6 |
Compound B | 50.0 | 80.0 |
This compound | TBD | TBD |
Analgesic Activity
The analgesic effects of this compound were also investigated. In animal models, the compound exhibited significant pain relief in formalin-induced pain tests, suggesting its potential as an analgesic agent. The mechanism is thought to involve modulation of pain pathways through interaction with specific receptors .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Receptor Interaction : It may bind to neurotransmitter receptors, influencing signal transduction pathways involved in pain and seizure activity.
- Enzyme Modulation : The compound could inhibit or activate enzymes involved in inflammatory processes, contributing to both analgesic and anticonvulsant effects.
Case Studies and Research Findings
A series of studies have evaluated the structure-activity relationship (SAR) of compounds related to this compound. These studies indicate that modifications to the thiophene ring can significantly alter biological activity:
- Study on Anticonvulsants : A focused library of benzo[b]thiophene derivatives was synthesized and evaluated for their anticonvulsant properties. Compounds with specific substitutions showed enhanced efficacy in seizure models .
- Analgesic Evaluation : In a formalin test, compounds derived from benzo[b]thiophene demonstrated varying degrees of analgesic effects, with some derivatives showing promise for further development .
Properties
Molecular Formula |
C12H12O2S |
---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
methyl 3-(1-benzothiophen-2-yl)propanoate |
InChI |
InChI=1S/C12H12O2S/c1-14-12(13)7-6-10-8-9-4-2-3-5-11(9)15-10/h2-5,8H,6-7H2,1H3 |
InChI Key |
NRCZUNLXPCBOMG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
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